molecular formula C20H28N2O2 B13895090 Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13895090
M. Wt: 328.4 g/mol
InChI Key: JHVYVEUMXODDOS-UHFFFAOYSA-N
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Description

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic core, followed by functionalization to introduce the benzyl and cyclopropyl(methyl)amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, using reagents such as sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride

    Nucleophiles: Sodium azide, sodium hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate
  • This compound analogs
  • Cyclopropyl(methyl)amino derivatives

Uniqueness

This compound stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Biological Activity

Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the bicyclic framework. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in drug design aimed at treating various diseases, including neurological disorders and cancer.

  • Molecular Formula : C20_{20}H28_{28}N2_2O2_2
  • Molecular Weight : 328.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets due to its structural complexity. The spirocyclic nature may enhance its stability and selectivity, making it a candidate for further exploration in therapeutic contexts.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives synthesized from similar structural frameworks have shown promising results against multiple cancer cell lines:

CompoundCancer TypeIC50 (µM)Remarks
Compound 5dLeukemia<10Non-cytotoxic
Compound 5hOvarian Cancer<15Non-cytotoxic
Compound 5xBreast Cancer<20Non-cytotoxic

These findings highlight the potential of benzyl derivatives in targeting cancer cells while minimizing toxicity to normal cells, a critical factor in drug development.

Antimicrobial Activity

In addition to anticancer properties, the compound's structural analogs have been evaluated for antimicrobial activity. Studies indicate that certain derivatives exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria:

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CC. albicans32 µg/mL

These results suggest that modifications in the benzyl structure can lead to enhanced antimicrobial properties, making it a versatile candidate for further research.

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on various benzyl derivatives demonstrated that compounds with similar spirocyclic structures exhibited superior potency compared to established anticancer drugs like sunitinib. Notably, compounds such as 5d and 5h showed significant antiproliferative effects across a variety of cancer cell lines, suggesting their potential as alternative therapies.
  • Safety Profile : In vitro studies assessing cytotoxicity revealed that several derivatives maintained low toxicity levels towards human embryonic kidney cells and red blood cells, reinforcing their safety profile at therapeutic concentrations.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further elucidating their mechanism of action.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C20H28N2O2/c1-21(18-7-8-18)14-17-13-20(17)9-11-22(12-10-20)19(23)24-15-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3

InChI Key

JHVYVEUMXODDOS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3)C4CC4

Origin of Product

United States

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